molecular formula C14H14O4 B1435938 2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid CAS No. 2173116-34-0

2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid

Cat. No.: B1435938
CAS No.: 2173116-34-0
M. Wt: 246.26 g/mol
InChI Key: MQNHSOQKEUDCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid plays a crucial role in biochemical reactions, particularly in the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . This compound interacts with various biomolecules, including proteins and enzymes, to exert its effects.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the COX enzymes, this compound reduces the levels of pro-inflammatory cytokines and other mediators, leading to decreased inflammation and pain . Additionally, it has been observed to modulate the expression of genes involved in inflammatory responses, further contributing to its anti-inflammatory effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of COX enzymes, thereby inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain . The compound’s interaction with COX enzymes is characterized by its ability to form hydrogen bonds and hydrophobic interactions, stabilizing its binding to the enzyme’s active site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that the anti-inflammatory and analgesic effects of this compound persist over time, although its efficacy may decrease with prolonged exposure . Additionally, in vitro and in vivo studies have demonstrated that the compound maintains its activity over several hours to days, depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including gastrointestinal irritation and renal toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its therapeutic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of arachidonic acid. The compound interacts with enzymes such as COX-1 and COX-2, inhibiting their activity and reducing the production of prostaglandins . This inhibition affects the overall metabolic flux of arachidonic acid, leading to decreased levels of pro-inflammatory mediators.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its solubility and affinity for different cellular compartments, leading to its accumulation in specific tissues where it exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid typically involves the reaction of 2-methoxy-6-naphthol with an acid anhydride, such as propionic anhydride, to produce the corresponding ester. This ester is then hydrolyzed to yield the desired acid . Another method involves the reaction of 6-methoxy-2-acetyl naphthalene with trimethoxymethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the methoxy or naphthyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid is unique due to its specific methoxy and naphthyl substitutions, which confer distinct chemical and biological properties. Its solubility in organic solvents and its role as a derivative of NSAIDs make it particularly valuable in pharmaceutical research and development.

Properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-9(14(15)16)18-13-6-4-10-7-12(17-2)5-3-11(10)8-13/h3-9H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNHSOQKEUDCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid
Reactant of Route 3
Reactant of Route 3
2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid
Reactant of Route 4
Reactant of Route 4
2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid
Reactant of Route 5
Reactant of Route 5
2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid
Reactant of Route 6
Reactant of Route 6
2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.